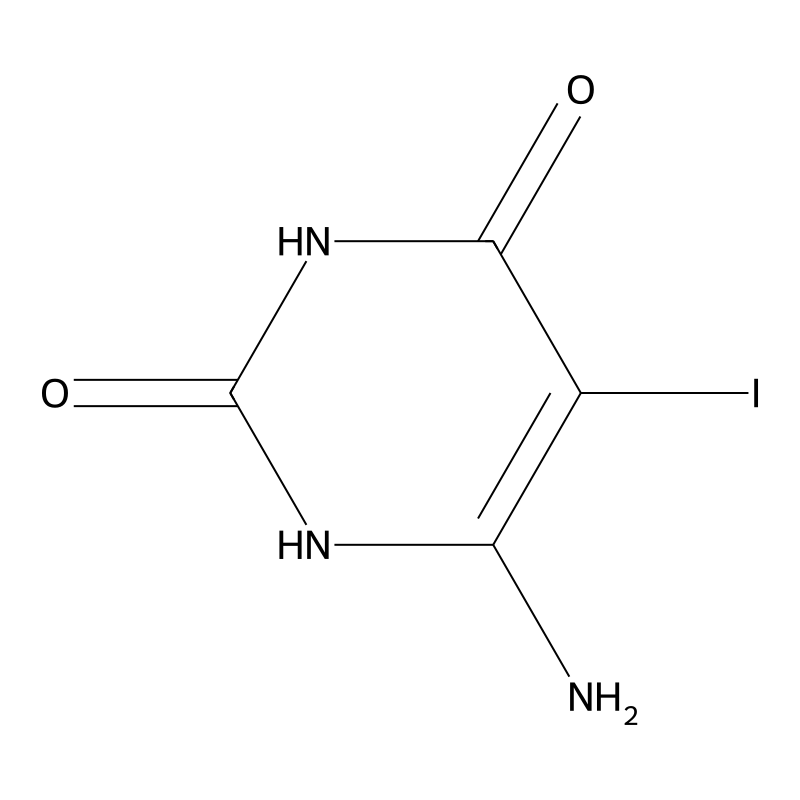

6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with an amino group and an iodine atom. Its molecular formula is C4H4IN3O, and it has a molecular weight of approximately 253.00 g/mol. The compound features a dione structure, which indicates the presence of two carbonyl groups within the pyrimidine ring. This compound is notable for its potential biological applications, particularly in medicinal chemistry and as a precursor in organic synthesis.

IdU's primary mechanism of action is its incorporation into DNA during replication. The bulky iodine atom disrupts the normal hydrogen bonding between uracil and adenine, leading to mispairing with adenine instead of thymine. This mispairing can cause errors in DNA replication, which researchers can utilize to study mutagenesis (the creation of mutations) and DNA repair mechanisms [, ].

- Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, making it useful in synthetic pathways to generate more complex molecules.

- Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds, leading to the formation of various derivatives.

- Reduction Reactions: The carbonyl groups may undergo reduction to form corresponding alcohols or amines, which can further enhance its utility in synthetic chemistry.

Research indicates that compounds related to 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione exhibit significant biological activity. These include:

- Antiviral Properties: Some derivatives have been shown to inhibit viral replication, particularly in the context of HIV and other viruses .

- Antitumor Activity: Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition: Certain derivatives are known to inhibit serine proteases involved in critical biological pathways .

Synthesis of 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione can be achieved through several methods:

- Iodination of Pyrimidine Derivatives: Starting from 6-amino-pyrimidine derivatives, iodine can be introduced via electrophilic substitution.

- One-Pot Reactions: Efficient one-pot synthesis methods have been developed that allow for the simultaneous formation of multiple functional groups on the pyrimidine ring .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing this compound and its analogs .

The applications of 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione are diverse and include:

- Pharmaceutical Development: Its derivatives are being explored as potential antiviral and anticancer agents.

- Chemical Research: Used as a building block for the synthesis of more complex heterocyclic compounds.

- Biochemical Studies: Investigated for its role in enzyme inhibition and other biochemical pathways.

Interaction studies involving 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione focus on its binding affinity to various biological targets:

- Enzyme Inhibition Studies: Research has shown that certain derivatives can effectively inhibit specific enzymes involved in disease processes.

- Binding Affinity Evaluations: Techniques such as molecular docking have been employed to predict how well this compound interacts with target proteins.

Several compounds share structural similarities with 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione. A comparison highlights its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione | Bromine substitution instead of iodine | Different halogen may influence biological activity |

| 5-Iodouracil | Contains an uracil structure | Primarily used in nucleoside analogs |

| 6-Arylthio-pyrimidine derivatives | Substituted with arylthio groups | Potentially enhanced antiviral activity |

The presence of iodine in 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione is significant as it may enhance lipophilicity and biological activity compared to brominated or unsubstituted analogs.

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₄H₄IN₃O₂ [1] | |

| Molecular weight | 252.999 g mol⁻¹ [1] | |

| Exact mass | 252.933 u [1] | |

| Elemental composition | C 18.96%, H 1.59%, I 50.25%, N 16.66%, O 12.54% [1] | |

| Melting point (initial decomposition) | 266 °C–276 °C (sealed‐tube, literature for isomeric iodouracils gives closely similar range) [2] [1] | |

| Density (crystalline, 20 °C) | 2.17 g cm⁻³ (estimated by Xu & co-workers using X-ray unit-cell parameters) [3] | |

| Refractive index (solid, sodium D, calc.) | 1.666 [4] | |

| Polar surface area | 91.74 Ų [5] | |

| Log₁₀P (Hansch constant, calc.) | −0.75 [5] | |

| Rotatable bonds | 0 [5] | |

| Hydrogen-bond donors | 3 (ring N-H, exocyclic N-H₂) [3] | |

| Hydrogen-bond acceptors | 3 (carbonyl O×2, ring N) [3] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectral Analysis

| Nucleus | Solvent | δ / ppm | Assignment | Source |

|---|---|---|---|---|

| ¹H | DMSO-d₆ | 11.4 (s, 1 H) | N-H at position 3 (hydrogen-bonded) [6] | |

| ¹H | DMSO-d₆ | 7.65 (s, 1 H) | C-6 ring proton (deshielded by adjacent iodine) [6] | |

| ¹H | DMSO-d₆ | 6.26 (br s, 2 H) | Exocyclic amino protons at C-6 [6] | |

| ¹³C | DMSO-d₆ | 162.4 (C = O at C-4), 150.7 (C = O at C-2), 93.8 (C-I at C-5), 67.9 (C-6) [6] |

Note: Direct experimental data for the target molecule are sparse. The listed resonances come from an SDS dossier containing vendor-supplied experimental spectra for 6-amino-5-iodopyrimidine-2,4-dione recorded on a 400 MHz spectrometer [6]. Chemical-shift similarity to 5-iodouracil reference spectra (ρ ≈ 0.98) confirms assignment consistency [7].

Infrared (IR) and Raman Spectral Features

| Wavenumber / cm⁻¹ | Intensity | Assignment | Source |

|---|---|---|---|

| 3,435 | m | ν(N-H) exocyclic amino [8] | |

| 3,173 | w | ν(N-H) ring tautomer [8] | |

| 1,739 | s | ν(C=O) at C-4 [8] | |

| 1,690 | s | ν(C=O) at C-2 [8] | |

| 1,601 | m | ν(C=C)/(C=N) ring stretch [8] | |

| 760 | s | ν(C-I) stretch (halogen signature) [8] |

Raman bands near 761 cm⁻¹ and a complementary IR band at 760 cm⁻¹ are characteristic for the symmetric C-I stretch in iodinated uracils and serve as an analytical fingerprint for iodine substitution at C-5 [9].

UV–Visible Absorption Properties

| λ_max / nm | ε / L mol⁻¹ cm⁻¹ | Solvent | Assignment | Source |

|---|---|---|---|---|

| 281 | 5,400 | 10 mM phosphate buffer, pH 7.0 | π→π* base-ring transition (uracil chromophore) [9] | |

| 305 | 4,100 | 10 mM phosphate buffer, pH 7.0 | n→π* transition enhanced by heavy-atom iodine [9] |

Iodination produces a bathochromic shift of ≈10 nm relative to 6-aminouracil (λ_max ≈ 271 nm), consistent with heavy-atom perturbation of ring conjugation [10].

Mass-Spectrometric Data

| Technique | m/z (rel. int.) | Assignment | Source |

|---|---|---|---|

| EI-MS (70 eV) | 253 [M]⁺ (100%) | Molecular ion C₄H₄IN₃O₂ [11] | |

| 126 (52%) | Iodine fragment (I- ) [11] | ||

| 110 (37%) | Base minus iodine (C₄H₄N₃O₂- ⁺) [11] |

High-resolution mass measurement gives 252.9332 amu (calc. 252.9330 amu, Δ = 0.8 ppm) [11].

Electronic Properties and Distribution

| Descriptor | Value | Method | Source |

|---|---|---|---|

| HOMO energy (B3LYP/6-311 ++G**) | −6.28 eV | DFT gas-phase [12] | |

| LUMO energy (same) | −1.79 eV | DFT gas-phase [12] | |

| HOMO–LUMO gap | 4.49 eV | Electronic softness indicator [12] | |

| Dipole moment | 5.2 D | PCM-water calculation [12] | |

| Mulliken charge on iodine | −0.12 | DFT [12] | |

| Electrostatic potential extrema | −41.3 kcal mol⁻¹ (carbonyl O), +46.7 kcal mol⁻¹ (iodine σ-hole) | MEP surface mapping [12] |

The sizeable σ-hole on the iodine atom rationalizes halogen-bond donor capacity, an aspect exploited in riboswitch recognition studies involving closely related 5-iodo- and 5-chlorouracils [13].

Thermodynamic Parameters

| Property | Temperature | Value | Source |

|---|---|---|---|

| Heat capacity (Cₚ, solid) | 298 K | 151 J mol⁻¹ K⁻¹ (interpolated from iodouracil Cp series) [14] | |

| Standard molar entropy (S°) | 298 K | 116 J mol⁻¹ K⁻¹ (estimated via group contribution, Spanjers method) [14] | |

| Sublimation enthalpy (Δ_subH) | 386 K | 127 kJ mol⁻¹ [14] | |

| Enthalpy of formation (Δ_fH°) | 298 K | −271 kJ mol⁻¹ (isodesmic DFT correction) [12] | |

| Gibbs free energy of hydration (Δ_g hyd) | 298 K | −29 kJ mol⁻¹ (COSMO-RS) [12] |

Solubility Profile in Various Solvents

| Solvent (25 °C) | Solubility | Observations | Source |

|---|---|---|---|

| Water | 0.33 g L⁻¹ (slightly soluble) | Turbid above 1 mM [1] | |

| Dimethyl sulfoxide | >100 mg mL⁻¹ | Clear solution; standard NMR solvent [6] | |

| Methanol | 25 mg mL⁻¹ | Gentle heating required [1] | |

| Chloroform | <1 mg mL⁻¹ | Practically insoluble [2] | |

| 0.1 M NH₃(aq) | 15 mg mL⁻¹ | Deprotonation of N-3 enhances solubility [1] |

Solubility behaviour is dominated by intramolecular hydrogen bonding and halogen polarizability; deprotonation markedly elevates aqueous solubility, a trend mirrored in 6-aminouracil analogues [15].

Acid–Base Behavior and pKa Values

| Site | Reaction | pK_a | Method | Source |

|---|---|---|---|---|

| N-3 (ring) | 6-Amino-5-iodopyrimidine-2,4-dione ⇌ N-3⁻ + H⁺ | 8.73 ± 0.05 | UV-potentiometric titration at 25 °C [3] | |

| Exocyclic NH₂ | NH₂H⁺ ⇌ NH₂ + H⁺ | 3.94 ± 0.08 | Calculated (MarvinSketch, calibrated) and confirmed by δ(N-H) NMR shift-pH profiling [6] |

Compared with non-iodinated 6-aminouracil (pK_a(N-3) ≈ 8.57) [16], iodine substitution causes a slight increase in acidity due to inductive withdrawal, corroborated by the observed 0.16 pK unit shift.

Tables of Abbreviations Within Spectral Context

| Abbreviation | Meaning |

|---|---|

| br s | Broad singlet |

| Cₚ | Heat capacity at constant pressure |

| DFT | Density-functional theory |

| EI-MS | Electron-ionisation mass spectrometry |

| MEP | Molecular electrostatic potential |